molecular formula C15H20O4 B2902589 3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid CAS No. 568558-20-3

3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid

Cat. No.: B2902589
CAS No.: 568558-20-3
M. Wt: 264.321
InChI Key: IHGRHOVEGOKGAX-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid is a high-value cinnamic acid derivative designed for advanced research applications. This compound features a phenyl ring substituted with both ethoxy and isobutoxy (2-methylpropoxy) groups, a structure known to influence the molecule's electron density, lipophilicity, and overall biological activity. Its acrylic acid functional group enables further chemical modifications, making it a versatile intermediate in organic synthesis and medicinal chemistry . This compound serves as a critical building block in pharmaceutical research, particularly in the synthesis of complex molecules. Structurally similar analogs are investigated as potential agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are key targets for metabolic disorders like diabetes and obesity . Furthermore, its core structure is utilized in the synthesis of active pharmaceutical ingredients such as Repaglinide, an oral antidiabetic drug . The branched isobutoxy chain in this specific derivative can enhance steric hindrance and reduce crystallinity compared to simpler analogs, potentially offering improved physicochemical properties for drug formulation . The synthesis of this compound typically involves multi-step etherification and condensation reactions. Common procedures include a Williamson ether synthesis to introduce the alkoxy groups, followed by a Heck-type coupling or a Knoevenagel condensation to attach the acrylic acid moiety. These reactions are often facilitated using polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate . The final product and its intermediates are rigorously characterized using analytical techniques including NMR spectroscopy and HPLC to ensure structural fidelity and high purity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-[3-ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-4-18-14-9-12(6-8-15(16)17)5-7-13(14)19-10-11(2)3/h5-9,11H,4,10H2,1-3H3,(H,16,17)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGRHOVEGOKGAX-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxy-4-hydroxybenzaldehyde and 2-methylpropyl bromide.

    Etherification: The hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde is etherified using 2-methylpropyl bromide in the presence of a base like potassium carbonate to form 3-ethoxy-4-(2-methylpropoxy)benzaldehyde.

    Knoevenagel Condensation: The aldehyde group of 3-ethoxy-4-(2-methylpropoxy)benzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, influencing signal transduction pathways, or interacting with cellular receptors. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid 3-ethoxy, 4-isobutoxy C₁₃H₁₆O₃ 220.27 Building block for synthesis
(E)-3-[4-(Trifluoromethoxy)phenyl]prop-2-enoic acid 4-trifluoromethoxy C₁₀H₇F₃O₃ 232.15 High electronegativity; pharmaceutical intermediate
(E)-3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid (isoferulic acid) 3-hydroxy, 4-methoxy C₁₀H₁₀O₄ 194.18 Antioxidant; reference standard
(2E)-3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid 3-methyl, 4-isopropoxy C₁₃H₁₆O₃ 220.27 Moderate lipophilicity; synthetic precursor
3-(4-Methoxyphenyl)prop-2-enoic acid 4-methoxy C₁₀H₁₀O₃ 178.19 Basic cinnamate; widely studied
Key Observations:
  • Lipophilicity : The target compound’s isobutoxy group increases logP compared to analogs with smaller alkoxy groups (e.g., methoxy in isoferulic acid) .
  • Acidity: Electron-withdrawing groups (e.g., trifluoromethoxy in ) lower the carboxylic acid’s pKa (~2.5–3.0), enhancing solubility in aqueous media.
  • Hydrogen Bonding : Isoferulic acid’s hydroxyl group enables strong hydrogen bonding, influencing crystal packing and solubility , whereas the target compound relies on weaker van der Waals interactions due to its ether groups.

Q & A

Q. What synthetic methodologies are recommended for 3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally analogous cinnamic acid derivatives (e.g., (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid) often employs aldol condensation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl substitutions) . Key optimization parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling reactions.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki reactions, with yields improved by ligand tuning .
  • Temperature : Controlled heating (70–100°C) minimizes side reactions like decarboxylation .
    Table 1 : Comparison of Synthetic Routes
MethodYield (%)Key ConditionsReference
Aldol Condensation65–75Knoevenagel conditions, RT
Suzuki Coupling80–85Pd(PPh₃)₄, 80°C, 12 h

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., ethoxy [δ 1.3–1.5 ppm] and 2-methylpropoxy [δ 0.9–1.1 ppm] groups) .
  • HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with UV detection (λ = 254 nm) assess purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 292.18 for C₁₇H₂₄O₅) .

Q. What in vitro assay designs are suitable for evaluating anti-inflammatory activity?

  • Methodological Answer :
  • Cell Lines : Use RAW 264.7 macrophages or THP-1 monocytes to measure TNF-α/IL-6 suppression via ELISA .
  • Dose Range : Test 1–100 µM, with dexamethasone or aspirin as positive controls .
  • Data Normalization : Express inhibition as % reduction relative to LPS-induced inflammation controls .

Advanced Research Questions

Q. How can contradictions in biological activity data across assay systems be resolved?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in cell vs. enzyme assays) arise from:
  • Assay Conditions : Differences in serum protein binding or pH affecting compound solubility .
  • Metabolite Interference : Hepatic metabolites (e.g., glucuronides) may alter activity; use LC-MS/MS to track metabolic stability .
  • Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.1–50 µM) and triplicate runs .

Q. What computational strategies predict pharmacokinetic properties, and how are they validated?

  • Methodological Answer :
  • ADME Prediction : Tools like SwissADME estimate logP (2.8), solubility (-3.2 log mol/L), and CYP450 interactions .
  • Molecular Docking : Simulate binding to COX-2 (PDB: 5KIR) to prioritize synthesis of high-affinity analogs .
  • Experimental Validation : Compare in silico predictions with Caco-2 permeability assays and microsomal stability tests (e.g., t₁/₂ > 60 min) .

Q. How are metabolic pathways elucidated in hepatic models?

  • Methodological Answer :
  • Hepatocyte Incubations : Incubate 10 µM compound with primary human hepatocytes (37°C, 5% CO₂) for 0–24 h .
  • Metabolite ID : Use UHPLC-QTOF-MS with negative ionization to detect phase I/II metabolites (e.g., hydroxylation at C4, glucuronidation) .
  • Kinetic Analysis : Calculate intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎) using substrate depletion rates .

Data Contradiction Analysis

Q. Why might in vivo efficacy lag behind in vitro potency, and how is this addressed?

  • Methodological Answer :
  • Bioavailability Issues : Low oral absorption due to high logP (>3); formulate as nanoparticles (e.g., PLGA carriers) to enhance solubility .
  • Species Differences : Mouse vs. human CYP450 enzyme specificity; validate targets using transgenic models .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.